molecular formula C7H10N2O2S B110531 3-Amino-4-methylbenzenesulfonamide CAS No. 6274-28-8

3-Amino-4-methylbenzenesulfonamide

Cat. No.: B110531
CAS No.: 6274-28-8
M. Wt: 186.23 g/mol
InChI Key: HCZDHXMDYWZPPN-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzenesulfonamide, also known as AMBS, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It has a range of uses in lab experiments, including as a reagent in organic synthesis and as a research tool in biochemical and physiological studies.

Scientific Research Applications

Anti-HIV Activity

A study by Brzozowski and Sa̧czewski (2007) focused on synthesizing derivatives of 3-Amino-4-methylbenzenesulfonamide as potential anti-HIV agents. Their research revealed that certain compounds exhibited notable anti-HIV-1 activity, providing insights into the structure-activity relationships of these derivatives (Brzozowski & Sa̧czewski, 2007).

Anti-Inflammatory Agents

Research conducted by Mahdi (2008, 2017) explored amino derivatives of this compound, particularly their potential as anti-inflammatory agents. They found that these compounds, when combined with mefenamic acid, maintained significant anti-inflammatory activity (Mahdi, 2008), (Mahdi, 2017).

Diabetes Treatment

Pollen et al. (1960) studied the effects of metahexamide, a derivative of this compound, in treating diabetes. Their findings indicated that this compound could have a hypoglycemic effect significantly stronger than other known drugs at the time (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).

Antibacterial and Anti-Inflammatory Properties

A study by Abbasi et al. (2017) synthesized new sulfonamides with the 1,4-benzodioxin ring, showing promising antibacterial potential and possible therapeutic applications for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

DNA Binding and Anticancer Activity

Research by González-Álvarez et al. (2013) highlighted the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their findings showed the critical role of the N-sulfonamide derivative in interaction with DNA and the potential effectiveness of these compounds in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Cardiac Troponin I-Interacting Kinase Inhibition

A 2020 study by Asquith et al. synthesized 4-anilinoquinazolines, including derivatives of this compound, as inhibitors of cardiac troponin I-interacting kinase (TNNi3K). This research provided new insights into the structure-activity relationships of these compounds (Asquith, Laitinen, Wells, Tizzard, & Zuercher, 2020).

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-methylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound, like other sulfonamides, exhibits its pharmacological activities by inhibiting the activity of carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts the balance of carbon dioxide and bicarbonate ions in the body, affecting various physiological processes.

Biochemical Pathways

It is known that sulfonamides, in general, can interfere with thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, they prevent the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial in determining its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in the concentration of bicarbonate ions and disruption of nucleic acid synthesis, respectively .

Properties

IUPAC Name

3-amino-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDHXMDYWZPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284366
Record name 3-amino-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-28-8
Record name 3-Amino-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36968
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6274-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitrobenzenesulfonamide (2.1 g) and platinum oxide (210 mg) in methanol (50 ml) was stirred under hydrogen atmosphere at room temperature for 6 hours. The insoluble compound was filtered out, then the filtrate was concentrated. The residue was recrystallized from hexane/acetone to obtain the title compound (1.23 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-amino-4-methylbenzenesulfonamide formed in the body?

A: The research paper states that metahexamide is partially metabolized in the body to form this compound. Specifically, "half [of metahexamide] is hydrolyzed to the this compound derivative" []. While the exact mechanism isn't detailed in this paper, it suggests that enzymatic hydrolysis is the likely metabolic pathway.

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